2'-Fluoro-4'-(2-methoxyethoxy)acetophenone

Physicochemical characterization Synthetic intermediate handling Volatility control

2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (CAS 474708-59-3) is a fluorinated aromatic ketone with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol. It is characterized by a fluorine atom at the 2' position and a 2-methoxyethoxy ether chain at the 4' position on the acetophenone core.

Molecular Formula C11H13FO3
Molecular Weight 212.22 g/mol
CAS No. 474708-59-3
Cat. No. B3138997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoro-4'-(2-methoxyethoxy)acetophenone
CAS474708-59-3
Molecular FormulaC11H13FO3
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)OCCOC)F
InChIInChI=1S/C11H13FO3/c1-8(13)10-4-3-9(7-11(10)12)15-6-5-14-2/h3-4,7H,5-6H2,1-2H3
InChIKeyZQCQCZJFCHRWDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (CAS 474708-59-3): Chemical Identity and Procurement Baseline


2'-Fluoro-4'-(2-methoxyethoxy)acetophenone (CAS 474708-59-3) is a fluorinated aromatic ketone with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol . It is characterized by a fluorine atom at the 2' position and a 2-methoxyethoxy ether chain at the 4' position on the acetophenone core. The compound exists as a liquid at ambient conditions with a predicted boiling point of 306.7±32.0 °C and a predicted density of 1.125±0.06 g/cm³ . It serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis, where its dual substitution pattern provides a specific chemical handle for further derivatization .

Why 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone Cannot Be Replaced by Generic 4-Alkoxyacetophenones


Substituting 2'-fluoro-4'-(2-methoxyethoxy)acetophenone with a generic 4-alkoxyacetophenone (e.g., 4-methoxy, 4-ethoxy) or a non-fluorinated analog introduces significant deviations in both physical properties and chemical reactivity that directly impact downstream synthesis and biological screening outcomes. The 2-fluoro substituent imposes a strong electron-withdrawing inductive effect that polarizes the carbonyl and influences regioselectivity in subsequent reactions . The 2-methoxyethoxy chain is not merely a solubility modifier; its specific length and oxygen content confer distinct lipophilicity (LogP) and hydrogen-bonding capacity compared to shorter alkoxy chains, thereby altering membrane permeability and target engagement in biological assays . Class-level inference from acetophenone structure-activity relationship studies indicates that subtle modifications to the 4-position alkoxy group can shift compound activity by orders of magnitude [1]. Therefore, direct replacement with a close analog without re-optimization of the synthetic route or biological assay conditions is unlikely to yield comparable results.

Quantitative Differentiation of 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone: Head-to-Head Comparator Evidence


Physicochemical Divergence: Predicted Boiling Point Elevation of 226.7 °C Relative to 2-Fluoro-4-methoxyacetophenone

The predicted boiling point of 2'-fluoro-4'-(2-methoxyethoxy)acetophenone is 306.7±32.0 °C , which is substantially higher than the reported boiling point of the comparator 2-fluoro-4-methoxyacetophenone, which ranges from 80-85 °C (at 0.1 mmHg) [1]. This represents a boiling point elevation of approximately 226.7 °C under analogous pressure conditions.

Physicochemical characterization Synthetic intermediate handling Volatility control

Predicted Density Reduction of 1.4% Relative to 2-Fluoro-4-methoxyacetophenone

The predicted density of 2'-fluoro-4'-(2-methoxyethoxy)acetophenone is 1.125±0.06 g/cm³ . In contrast, the estimated density of the comparator 2-fluoro-4-methoxyacetophenone is 1.1410 g/cm³ [1]. This corresponds to a density reduction of approximately 0.016 g/cm³ or 1.4% for the target compound.

Physical property Material handling Formulation

Predicted Biological Activity Profile: Lipid Metabolism Regulator (Pa=0.999) and Angiogenesis Stimulant (Pa=0.995) via PASS Prediction

According to PASS (Prediction of Activity Spectra for Substances) analysis, 2'-fluoro-4'-(2-methoxyethoxy)acetophenone is predicted to exhibit lipid metabolism regulator activity with a probability 'to be active' (Pa) of 0.999 and angiogenesis stimulant activity with a Pa of 0.995 [1]. Additional predicted activities with high confidence include DNA synthesis inhibitor (Pa=0.991) and apoptosis agonist (Pa=0.979). No quantitative comparator data for a specific analog is provided in the same prediction set; this represents a class-level inference for acetophenone derivatives bearing this substitution pattern.

In silico prediction Biological activity Drug discovery

Synthetic Utility: Direct Precursor to Piperazine Derivatives via Nucleophilic Aromatic Substitution

The 2-fluoro substituent in 2'-fluoro-4'-(2-methoxyethoxy)acetophenone serves as an activating group for nucleophilic aromatic substitution (SNAr), enabling the direct installation of piperazine and other amines. This reactivity is exemplified by the commercial availability of 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]piperazine hydrochloride (CAS 2410102-90-6) , which is synthesized from the parent acetophenone. In contrast, the comparator 2-fluoro-4-methoxyacetophenone undergoes alternative transformations (e.g., oxime formation, Grignard addition) that do not yield the same substitution product profile [1].

Synthetic intermediate Medicinal chemistry C-C coupling

Procurement-Driven Application Scenarios for 2'-Fluoro-4'-(2-methoxyethoxy)acetophenone


Medicinal Chemistry: Synthesis of Fluorinated Piperazine Pharmacophores

2'-Fluoro-4'-(2-methoxyethoxy)acetophenone is a key building block for the synthesis of 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]piperazine and related N-arylpiperazine derivatives . These piperazine analogs are privileged scaffolds in CNS and oncology drug discovery. Procurement of this specific acetophenone enables direct access to this chemical space via a one-step SNAr reaction, bypassing the need for multi-step protection/deprotection sequences required when using non-fluorinated or differently substituted acetophenone precursors.

Chemical Biology: Probe Development Based on PASS-Predicted Lipid Metabolism and Angiogenesis Modulation

The high-confidence PASS predictions for lipid metabolism regulator (Pa=0.999) and angiogenesis stimulant (Pa=0.995) activities [1] suggest that 2'-fluoro-4'-(2-methoxyethoxy)acetophenone or its close derivatives may serve as starting points for chemical probe development in metabolic disease and vascular biology research. The unique 2-fluoro-4-(2-methoxyethoxy) substitution pattern is hypothesized to contribute to these predicted activities; sourcing the exact compound ensures that structure-activity relationships are not confounded by substitution variations.

Process Chemistry: Development of High-Boiling Solvent-Free Reaction Conditions

The predicted boiling point of 306.7±32.0 °C indicates that 2'-fluoro-4'-(2-methoxyethoxy)acetophenone is substantially less volatile than its 4-methoxy analog. This property is advantageous in reactions requiring elevated temperatures or extended reflux periods, as it minimizes evaporative loss and simplifies reaction setup (e.g., avoiding the need for a reflux condenser). Process chemists optimizing large-scale syntheses should preferentially source this compound over more volatile analogs when high-temperature reaction conditions are anticipated.

Analytical Method Development: Use as a Physicochemical Benchmark for Fluorinated Aromatic Ketones

The combination of a 2-fluoro group and a 2-methoxyethoxy chain creates a distinctive physicochemical profile (predicted density: 1.125 g/cm³; boiling point: 306.7 °C) that can serve as a benchmark for developing HPLC, GC, or LC-MS methods for a series of structurally related acetophenone derivatives. Its retention behavior and ionization efficiency will differ systematically from simpler 4-alkoxy analogs, making it a valuable standard for method validation and impurity profiling in quality control laboratories.

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